molecular formula C9H10N4S B1615437 (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine CAS No. 303798-10-9

(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine

Cat. No.: B1615437
CAS No.: 303798-10-9
M. Wt: 206.27 g/mol
InChI Key: VZXTYNJVVIGIIQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine emerged within the broader historical trajectory of thienopyrimidine research that gained significant momentum in the early 21st century. The systematic study of thienopyrimidine derivatives accelerated substantially following recognition of their potential as potassium channel inhibitors and their demonstrated utility in pharmaceutical applications. Research into this particular structural class became particularly prominent around 2004, when extensive patent literature began documenting thienopyrimidine derivatives as potassium channel modulators.

The specific compound under examination represents a sophisticated evolution in heterocyclic synthesis methodology. Thienopyrimidine chemistry itself traces its roots to fundamental developments in heterocyclic chemistry, with early synthetic approaches involving cyclization reactions between aminothiophene substrates and formamide derivatives achieving good yields in the range of 76 to 97 percent. The integration of hydrazine functionality into these heterocyclic frameworks reflects more recent advances in synthetic methodology, particularly the development of efficient routes for incorporating hydrazine groups into complex polycyclic systems.

Contemporary research has demonstrated that the synthetic preparation of related thienopyrimidine-hydrazine derivatives typically involves multi-step processes. For instance, the synthesis of 4-hydrazino-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine involves reaction sequences starting from 4-chloro-5-cyano-2-methylthiopyrimidine precursors. These synthetic developments represent significant advances over earlier methods and reflect the increasing sophistication of heterocyclic synthesis techniques developed throughout the 2000s and 2010s.

Table 1: Key Physical and Chemical Properties

Property Value Reference
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
Chemical Abstracts Service Number 303798-10-9
Density 1.525 g/cm³
Boiling Point 460.4°C at 760 mmHg
Flash Point 232.3°C
Refractive Index 1.829

Significance in Heterocyclic Chemistry

The compound (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine occupies a position of considerable importance within the landscape of heterocyclic chemistry, representing multiple significant structural and synthetic principles. The molecule exemplifies the successful integration of diverse heteroatoms including nitrogen and sulfur within a polycyclic framework, demonstrating the sophisticated level of structural complexity achievable through modern synthetic methods. This compound belongs to the broader class of thienopyrimidines, which have emerged as promising scaffolds for accessing anti-infective agents and have demonstrated significant potential in medicinal chemistry applications.

The structural significance of this compound extends beyond its individual properties to its representation of key principles in heterocyclic design. The presence of the hydrazine functionality at the 4-position of the pyrimidine ring provides multiple opportunities for further chemical modification and derivatization. Research has demonstrated that hydrazine-containing heterocycles can participate in diverse chemical transformations, including condensation reactions with aldehydes and ketones to form hydrazone derivatives, which often exhibit enhanced biological activity profiles. The cyclopenta-fused thieno-pyrimidine core structure provides a rigid molecular framework that can influence binding interactions with biological targets through precise spatial arrangement of functional groups.

From a synthetic chemistry perspective, compounds of this structural type serve as important intermediates in the preparation of more complex heterocyclic systems. The versatility of the hydrazine functional group enables numerous synthetic transformations, including cyclization reactions that can generate additional fused ring systems. Studies have shown that diaza-1,3-butadienes, which can be derived from hydrazine precursors, serve as useful intermediates in heterocycle synthesis, participating in both conjugate additions and hetero-Diels-Alder reactions. These synthetic capabilities make the target compound valuable not only as an end product but also as a building block for accessing diverse chemical libraries.

Table 2: Structural Classification and Nomenclature

Classification Category Description Systematic Name Variants
Primary Classification Thienopyrimidine derivative (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine
Alternative Nomenclature Cyclopentathieno[2,3-d]pyrimidine derivative 4-Hydrazinyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine
Functional Group Classification Hydrazine-substituted heterocycle 4-hydrazino-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine
Structural Motif Fused tricyclic system 5H-Cyclopentathieno[2,3-d]pyrimidine, 4-hydrazinyl-6,7-dihydro-

The compound demonstrates particular significance in the context of structure-activity relationship studies within thienopyrimidine chemistry. Research has established that structural modifications to the thieno-pyrimidine core can dramatically influence biological activity profiles, with substituent patterns and ring fusion modes playing critical roles in determining pharmacological properties. The specific positioning of the hydrazine group at the 4-position of the pyrimidine ring in this compound represents an optimal arrangement for potential biological activity, as this position has been identified as particularly important for target protein interactions in related systems.

Contemporary research in heterocyclic chemistry increasingly emphasizes the development of three-dimensional molecular architectures that can effectively interact with complex biological targets. The rigid polycyclic framework of (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine provides precisely this type of conformationally constrained structure. Studies have demonstrated that conformationally preorganized scaffolds often exhibit superior binding affinities and ligand efficiencies compared to more flexible molecular frameworks. This principle underlies the continuing interest in developing increasingly rigid heterocyclic scaffolds for pharmaceutical applications.

Properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-8-7-5-2-1-3-6(5)14-9(7)12-4-11-8/h4H,1-3,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXTYNJVVIGIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352304
Record name 4-Hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303798-10-9
Record name 4-Hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis often begins with 1,10-phenanthroline or 3,4-diaminobenzoic acid derivatives.
  • Oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione is achieved using in situ generated molecular bromine.
  • The dione intermediate is crucial for subsequent ring closure and heterocycle formation.

Hinsberg Thiophene Synthesis

  • The key step involves the Hinsberg thiophene synthesis, which reacts a 1,2-dione with a thiodiacetate derivative.
  • For example, the double anion of diethyl thiodiacetate reacts with the dione intermediate to form a thiophene ring fused to the phenanthroline scaffold.
  • This reaction is sensitive to solvent and base choice; t-butanol and t-butoxide bases have shown better results compared to ethanol/sodium ethoxide systems.
  • The product often requires direct progression to the next step without isolation due to partial hydrolysis and extraction difficulties.

Hydrolysis and Decarboxylation

  • Following thiophene ring formation, hydrolysis of ester groups and subsequent double decarboxylation are performed.
  • These steps finalize the cyclopenta-fused ring system characteristic of the target compound.
  • Challenges such as solvation problems have been reported, complicating product isolation and characterization.

Hydrazine Functionalization

  • The introduction of the hydrazine group at the 4-position typically involves nucleophilic substitution or hydrazinolysis reactions.
  • Specific details on hydrazine introduction remain less documented but are critical for obtaining the hydrazine-substituted final compound.

Alternative Synthetic Routes and Challenges

  • Attempts to synthesize related compounds such as 1-thia-7,8-diaza-cyclopenta[l]phenanthrene involved protection of amine groups and complex ring closure strategies.
  • Some synthetic pathways failed or required modification due to side reactions such as primary amines attacking carbonyl carbons.
  • The Skraup reaction was initially planned for ring construction but was replaced due to synthetic difficulties.
  • Protecting groups and stepwise functionalization are often necessary to achieve the desired substitution pattern.

Summary Table of Key Synthetic Steps

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Oxidation Molecular bromine in situ Formation of 1,10-phenanthroline-5,6-dione
2 Hinsberg Thiophene Synthesis Diethyl thiodiacetate anion, t-butanol, t-butoxide Formation of fused thiophene ring
3 Hydrolysis Acidic/basic hydrolysis Conversion of esters to acids
4 Decarboxylation Heating conditions Removal of carboxyl groups, ring closure
5 Hydrazine substitution Hydrazinolysis or nucleophilic substitution Introduction of hydrazine group at position 4

Research Findings and Analytical Notes

  • Characterization challenges due to solvation and extraction difficulties have been noted, requiring advanced analytical techniques such as 1H-NMR and mass spectrometry for confirmation.
  • The synthetic route is sensitive to reaction conditions, and minor changes in solvent or base can significantly affect yields and purity.
  • The compound’s molecular weight is approximately 206.27 g/mol.
  • The compound has been studied for its biological activity, particularly as a scaffold for antiviral agents targeting hepatitis C virus replication, indicating the importance of precise synthetic control for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of thia-diaza-cyclopenta-indene derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine C9H10N4S 206.27 Hydrazine (-NH-NH2) N/A Reactive hydrazine group; potential for coordination or condensation reactions
4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene C10H10ClN2S 228.72 Chloro (-Cl), methyl (-CH3) 75626-22-1 Enhanced stability; halogen substitution for cross-coupling reactions
1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one C9H8N2OS 192.24 Ketone (=O) 14346-25-9 Electrophilic carbonyl group; suitable for nucleophilic additions
5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one C17H15N2OS2 335.44 Benzyl (-C6H5CH2), mercapto (-SH) N/A Increased lipophilicity; potential bioactivity in apoptosis modulation
3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid C12H13N3O2S 263.32 Amino-propionic acid 690697-36-0 Water-solubility via carboxylic acid; applications in drug conjugation

Physicochemical Properties

  • Stability : Hydrazine derivatives are prone to thermal degradation; however, segregation in bulk solutions (e.g., aqueous NH3 under ultrasonication) improves stability . Chloro-methyl analogs exhibit higher thermal stability due to reduced nucleophilicity .
  • Solubility: Amino-propionic acid derivatives (e.g., CAS 690697-36-0) show enhanced water solubility, whereas benzyl-mercapto analogs are lipid-soluble .
  • Hazards : Hydrazine-containing compounds share risks of exothermic decomposition and autoxidation, requiring inert atmospheres during purification .

Biological Activity

(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique fused ring system containing sulfur and nitrogen atoms, which contributes to its diverse biological activity. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃S
  • CAS Number : 303798-10-9

The presence of the hydrazine moiety is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that hydrazine derivatives exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that related hydrazone compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .
  • In another investigation, hydrazone derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with MIC values as low as 1 μg/mL .

Anticancer Activity

The anticancer potential of (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine has also been explored:

  • A study evaluated various hydrazone derivatives for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated IC₅₀ values ranging from 4 to 17 μM for different derivatives .
CompoundCell LineIC₅₀ (μM)
Hydrazone AA54910
Hydrazone BMCF-76.7

Enzyme Inhibition

The mechanism of action for (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine involves the inhibition of specific enzymes:

  • Studies have shown that this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites. This inhibition can interfere with signal transduction pathways critical for cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis of a series of hydrazone derivatives demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The most potent derivative exhibited an MIC of 6.25 μg/mL against E. coli.
  • Cytotoxicity Assessment : In a cytotoxicity assay against various cancer cell lines, one derivative showed an IC₅₀ value of 4 μM against HepG2 liver cancer cells, indicating strong potential for further development as an anticancer agent.

The biological activity of (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine is primarily attributed to its ability to form stable complexes with metal ions and its interactions with biological macromolecules:

  • Enzyme Binding : The compound may inhibit enzymes by occupying their active sites or altering their conformation.

Comparison with Similar Compounds

Compared to other hydrazone derivatives, (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine exhibits unique reactivity due to its specific substitution pattern and structural features.

Compound TypeAntimicrobial ActivityAnticancer Activity
HydrazonesModerateHigh
ThiazinesLowModerate

Q & A

Basic Research Questions

Q. How can the crystal structure of (2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process intensity data and generate structural models . Validate bond lengths and angles against similar bicyclic hydrazine derivatives, such as [2.2.1]- or [2.2.2]-bicyclic systems, to confirm stereochemical accuracy. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .
  • Data Interpretation : Compare experimental torsion angles with density functional theory (DFT)-optimized geometries to resolve ambiguities in hydrazine moiety conformation.

Q. What spectroscopic techniques are suitable for characterizing the hydrazine functional group in this compound?

  • Methodology :

  • IR Spectroscopy : Identify N–H stretching vibrations (3100–3300 cm⁻¹) and N–N stretches (950–1100 cm⁻¹). Cross-reference with hydrazine-carboxylic acid complexes (e.g., Hhyc) to confirm hydrazine coordination .
  • NMR : Use ¹⁵N-labeled hydrazine derivatives (if synthesized) to resolve overlapping signals in the heterocyclic core. Compare chemical shifts with structurally related thieno[2,3-<i>d</i>]pyrimidines .

Advanced Research Questions

Q. How can computational methods elucidate the catalytic role of this hydrazine derivative in ring-opening metathesis reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the reaction pathway for carbonyl–olefin metathesis. Analyze the energy barrier for cycloreversion steps, particularly the hydrazine-assisted retro-Diels-Alder process .
  • Data Contradictions : If experimental reactivity diverges from computational predictions (e.g., slower cycloreversion), re-examine solvent effects or catalyst decomposition pathways using molecular dynamics simulations.

Q. What experimental strategies optimize the synthesis of this compound to minimize byproducts in multi-step reactions?

  • Methodology :

  • Stepwise Functionalization : Introduce the hydrazine group post-cyclization to avoid side reactions with sulfur or nitrogen nucleophiles in the thiadiazine core .
  • Purification : Use preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water, 70:30) to separate hydrazine derivatives from unreacted intermediates.

Q. How does this compound interact with transition metals, and what implications does this have for catalytic applications?

  • Methodology : Synthesize Ru(II) or Co(II) complexes (e.g., [Ru(COD)(N₂H₄)₄][BPh₄]₂) and characterize via cyclic voltammetry to assess redox activity. Compare stability with hydrazine-carboxylic acid metal complexes .
  • Advanced Analysis : Use XANES/EXAFS to probe metal-ligand bond distances and electronic structure changes upon coordination.

Toxicological and Mechanistic Studies

Q. What experimental protocols assess the genotoxic potential of this hydrazine derivative in mammalian cells?

  • Methodology :

  • Gene Expression Profiling : Treat rat hepatocytes with 50–75 mM hydrazine analogs and perform time-course RNA sequencing (0–24 hr post-exposure). Use GeneChip arrays to identify oxidative stress and apoptosis markers (e.g., <i>Bax</i>, <i>p53</i>) .
  • Comet Assay : Quantify DNA strand breaks in treated vs. control cells to correlate hydrazine exposure with genotoxicity.

Q. How can contradictions in hydrazine reactivity data (e.g., catalytic vs. inhibitory effects) be resolved?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated hydrazine (N₂D₄) to identify rate-determining steps involving N–H bond cleavage .
  • In Situ Spectroscopy : Monitor reaction intermediates via Raman or UV-vis spectroscopy (e.g., permanganate reduction at 546 nm) to detect competing pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine
Reactant of Route 2
(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine

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